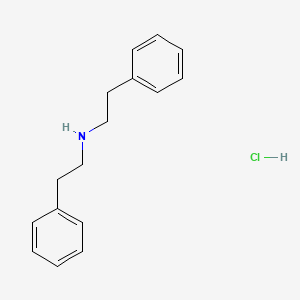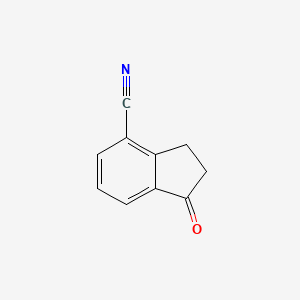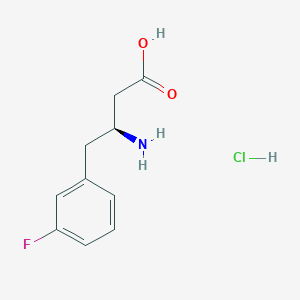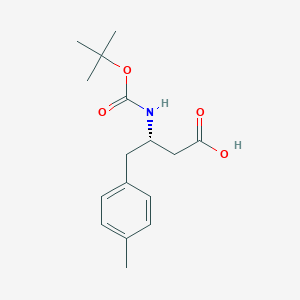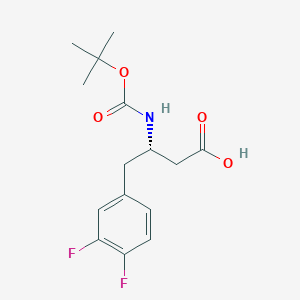![molecular formula C9H11N3 B1332890 3-[(4-Pyridylmethyl)amino]propanenitrile CAS No. 648409-30-7](/img/structure/B1332890.png)
3-[(4-Pyridylmethyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Pyridylmethyl)amino]propanenitrile is a chemical compound with the molecular formula C9H11N3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a propanenitrile group via a methylamino linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Pyridylmethyl)amino]propanenitrile typically involves the reaction of 4-pyridylmethylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Pyridylmethylamine+Acrylonitrile→this compound
The reaction is usually conducted in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Pyridylmethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
3-[(4-Pyridylmethyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(4-Pyridylmethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but lacks the nitrile group.
3-(Pyridin-4-yl)propanenitrile: Similar structure but lacks the methylamino linkage.
Uniqueness
3-[(4-Pyridylmethyl)amino]propanenitrile is unique due to the presence of both the pyridine ring and the nitrile group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethylamino)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-1-5-12-8-9-2-6-11-7-3-9/h2-3,6-7,12H,1,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWTXEJAEKEKRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366386 |
Source


|
| Record name | 3-[(4-pyridylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-30-7 |
Source


|
| Record name | 3-[(4-pyridylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
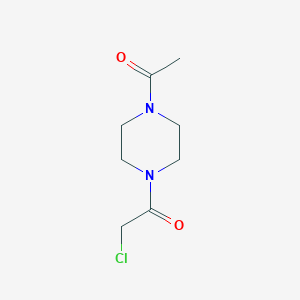
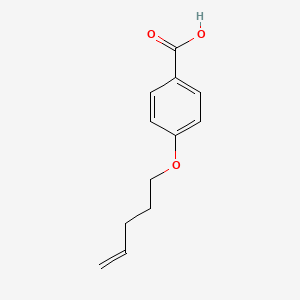
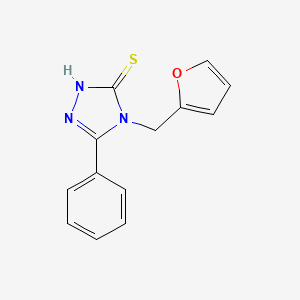
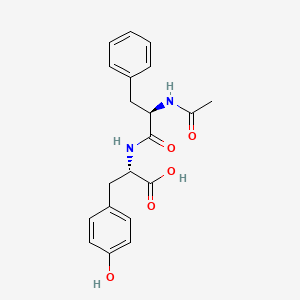
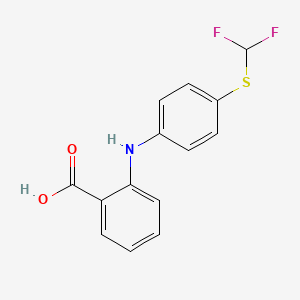
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)
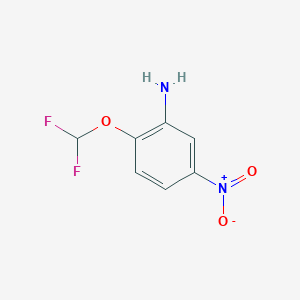
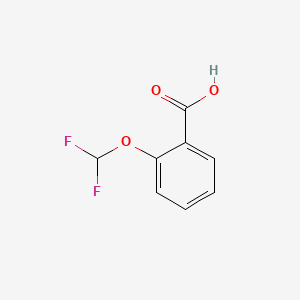
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)
